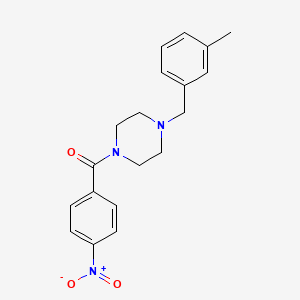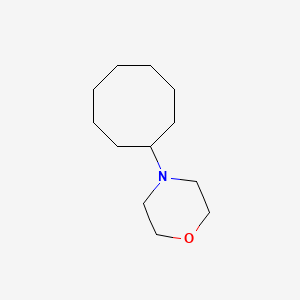![molecular formula C14H21N7O2 B5866735 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)
6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic GMP. This compound has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone works by inhibiting the degradation of cyclic GMP by this compound. Cyclic GMP is a second messenger molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting this compound, this compound increases the levels of cyclic GMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of PAH, ED, and BPH. It has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. Additionally, this compound has been shown to have cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of using 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone in lab experiments is its high potency and specificity for this compound inhibition. This allows for precise and reproducible results in experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled in experiments.
将来の方向性
There are several future directions for the study of 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone. One direction is to further investigate its potential therapeutic applications in various diseases, such as PAH, ED, BPH, and cardiovascular diseases. Another direction is to study its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to investigate its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone involves a multi-step process. The first step involves the reaction of 2-propyl-3(2H)-pyridazinone with chloroacetic acid to form an intermediate. The intermediate is then reacted with ethylenediamine to form a diamide compound. The diamide is then reacted with cyanuric chloride to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of pulmonary arterial hypertension (PAH). It has also been studied for its potential use in the treatment of erectile dysfunction (ED) and benign prostatic hyperplasia (BPH). Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and ischemic heart disease.
特性
IUPAC Name |
6-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O2/c1-4-9-21-11(22)8-7-10(20-21)23-14-18-12(15-5-2)17-13(19-14)16-6-3/h7-8H,4-6,9H2,1-3H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKDCUHVKVZWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)NCC)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)

![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)


